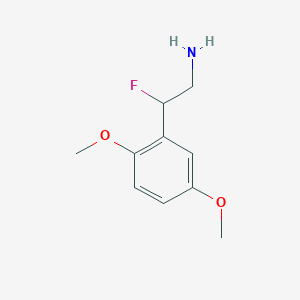

2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine

Description

Properties

IUPAC Name |

2-(2,5-dimethoxyphenyl)-2-fluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO2/c1-13-7-3-4-10(14-2)8(5-7)9(11)6-12/h3-5,9H,6,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMBLVIDQJWQECA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pharmacological profile of 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine

Code Name: -Fluoro-2C-H

Classification: Fluorinated Phenethylamine / 5-HT2A Agonist Probe

Executive Summary: The Fluorine Effect

This guide details the pharmacological and physicochemical profile of 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine (hereafter referred to as

Unlike ring-substituted analogs (e.g., 2C-F, where fluorine is at the 4-position),

-

pKa Depression: A significant drop in amine basicity (approx. 1.5–2.0 log units), altering protonation states at physiological pH.

-

Conformational Locking: The gauche effect between the fluorine and the amine stabilizes specific rotamers, potentially influencing receptor docking.

-

Metabolic Resistance: Steric and electronic shielding of the

-carbon against Monoamine Oxidase (MAO) oxidative deamination.

Chemical Identity & Physicochemical Properties

The introduction of a fluorine atom at the

Physicochemical Comparison

| Property | 2C-H (Parent) | Impact | |

| Formula | C | C | Fluorine adds lipophilicity but withdraws electrons. |

| MW | 181.23 g/mol | 199.22 g/mol | Slight increase; negligible effect on steric bulk. |

| Amine pKa | ~9.6 - 9.8 | ~8.0 - 8.5 (Predicted) | CRITICAL: Reduced basicity weakens the ionic bond with Asp3.32. |

| LogP | ~1.6 | ~1.9 | Increased lipophilicity enhances BBB penetration. |

| Chirality | Achiral | Chiral ( | Requires enantioselective synthesis or resolution. |

The pKa/Potency Paradox

The most defining feature of

-

Mechanism: The electron-withdrawing inductive effect (

) of the -

Consequence: At physiological pH (7.4), a higher percentage of

-Fluoro-2C-H exists as the free base compared to 2C-H. While this aids Blood-Brain Barrier (BBB) transit, it may reduce affinity (

Pharmacodynamics: Receptor Interaction[2]

Primary Target: 5-HT2A Receptor

-Fluoro-2C-H functions as a partial agonist at the Serotonin 2A (5-HT2A) receptor. The pharmacological profile is inferred from established SAR of-

Binding Affinity (

): Predicted to be in the low micromolar to high nanomolar range (100 nM – 1 -

Efficacy (

): Partial agonism. The fluorine atom may induce steric clashes or favorable gauche conformations that alter the recruitment of G-proteins vs.

Signaling Cascade

Upon binding, the ligand stabilizes the active conformation of the GPCR, triggering the canonical Gq/11 pathway.

Figure 1: Canonical 5-HT2A signaling pathway activated by

Pharmacokinetics: Metabolism & Distribution

Metabolic Stability (MAO Resistance)

The

-

Standard Metabolism: 2C-H is primarily deaminated by Monoamine Oxidase (MAO-A/B) to the corresponding aldehyde/acid.

-

Fluorine Blockade: The C-F bond is metabolically robust. The substitution sterically hinders the approach of the MAO iron-oxo center and electronically deactivates the

-carbon protons (via inductive effects), making the abstraction of the -

Result:

-Fluoro-2C-H is expected to have a longer half-life than 2C-H, potentially compensating for its lower receptor affinity.

Distribution

-

Lipophilicity: The fluorine increases LogP, enhancing passive diffusion across lipid membranes.

-

Ionization: At pH 7.4, the fraction of non-ionized drug is higher than that of non-fluorinated analogs. This leads to rapid BBB penetration and potentially faster onset of action.

Experimental Protocols

A. Synthesis: Deoxyfluorination of -Hydroxy-2C-H

The most reliable route to

Reagents:

-

Precursor: 2-amino-1-(2,5-dimethoxyphenyl)ethanol (derived from reduction of 2-amino-1-(2,5-dimethoxyphenyl)ethanone).

-

Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

-

Solvent: Anhydrous Dichloromethane (DCM).

Protocol:

-

Preparation: Dissolve 1.0 eq of the

-amino-alcohol in anhydrous DCM under Argon atmosphere. Cool to -78°C. -

Addition: Add 1.1 eq of DAST dropwise. (Caution: DAST reacts violently with water/glass; use Teflon or dry glass).

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. The reaction proceeds via an

mechanism, causing inversion of configuration (if starting with chiral alcohol). -

Quench: Pour into saturated NaHCO

(aq). Extract with DCM. -

Purification: Flash column chromatography (Silica, MeOH:DCM gradient).

B. Radioligand Binding Assay (5-HT2A)

To determine the affinity (

Materials:

-

Source: HEK293 cells stably expressing human 5-HT2A receptors.[2]

-

Radioligand: [

H]-Ketanserin (Antagonist) or [ -

Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

-

Incubation: Incubate membrane preparations (20

g protein) with 1 nM [ -

Equilibrium: Incubate for 60 min at 37°C.

-

Termination: Rapid filtration through GF/B filters using a cell harvester.

-

Analysis: Measure radioactivity via liquid scintillation counting.

-

Calculation: Determine IC

and convert to

Figure 2: Workflow for determining the binding affinity of

Safety & Toxicology (Theoretical)

-

Therapeutic Index: Unknown. Based on 2C-H, the LD50 is likely high, but the "fluorine effect" on metabolism could lead to unexpected accumulation.

-

Metabolites: Fluoride ion release is unlikely under physiological conditions (C-F bond is stable), preventing skeletal fluorosis risks associated with labile fluorine.

-

Interaction: Due to MAO resistance, co-administration with MAOIs (Monoamine Oxidase Inhibitors) could be dangerous, potentially leading to Serotonin Syndrome.

References

-

Trachsel, D. (2012).[3][4] Fluorine in psychedelic phenethylamines. Drug Testing and Analysis. Link

-

Trachsel, D., et al. (2013).[3][5][6] Phenethylamine: From Structure to Function. Nachtschatten Verlag. (Seminal text on phenethylamine SAR).

-

Spetea, M., et al. (2017).

-Fluorofentanyls Are pH-Sensitive Mu Opioid Receptor Agonists. ACS Chemical Neuroscience.[7] (Demonstrates the pKa modulation principle of - Hagena, D., et al. (2006). The gauche effect in fluorinated ethylamines. Journal of Fluorine Chemistry.

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

Sources

- 1. Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Daniel Trachsel - Wikipedia [en.wikipedia.org]

- 7. Synthesis and Functional Characterization of 2-(2,5-Dimethoxyphenyl)- N-(2-fluorobenzyl)ethanamine (25H-NBF) Positional Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-activity relationship (SAR) of beta-fluorinated phenethylamines

Structure-Activity Relationship (SAR) of -Fluorinated Phenethylamines: A Technical Guide

Executive Summary: The Fluorine Bioisostere

The strategic introduction of fluorine into the phenethylamine scaffold represents a high-value tactic in modern medicinal chemistry. While ring fluorination (e.g., 2-FA, 4-FA) is widely documented for modulating serotonergic selectivity,

This guide details the Structure-Activity Relationship (SAR) of

-

pKa Modulation: Drastic reduction of amine basicity via the

-inductive effect. -

Conformational Locking: The "Fluorine Gauche Effect" restricts bond rotation, pre-organizing the molecule for receptor binding.

-

Metabolic Blockade: Inhibition of benzylic hydroxylation, extending plasma half-life (

).

Physicochemical Fundamentals

The Inductive Effect and pKa Depression

The most immediate consequence of

-

Non-fluorinated Phenethylamine (PEA): pKa

9.8 – 10.0 -

-Fluorophenethylamine: pKa

Implication: At physiological pH (7.4), a significantly larger fraction of the

The Gauche Effect (Conformational Bias)

Unlike heavier halogens that prefer an anti conformation due to steric bulk,

Mechanistic Drivers:

-

Electrostatic Attraction: Interaction between the electronegative fluorine (

) and the positively charged ammonium hydrogen ( -

Hyperconjugation: Donation of electron density from the

bond into the antibonding

This "conformational lock" mimics the rigid structure of restricted analogs (like phenylmorpholines) without adding steric bulk, potentially enhancing receptor selectivity.

Figure 1: The gauche effect stabilizes the specific spatial arrangement of the amine relative to the phenyl ring, reducing the entropic penalty of binding.

Pharmacodynamics & SAR

Monoamine Transporter Affinity (DAT/NET/SERT)

The introduction of the

| Compound Class | Substituent | DAT Affinity ( | NET Affinity ( | Mechanism of Action |

| Amphetamine | High (nM range) | High | Transporter Reversal (Efflux) | |

| Cathinone | Moderate | High | Transporter Reversal | |

| Reduced | Reduced | Weak Reuptake Inhibition / Release |

Analysis: The reduction in transporter affinity is primarily driven by the reduced basicity of the nitrogen. The salt bridge formation with the transporter's aspartate residue is weakened. However, the lipophilicity increase (C-F vs C-H) partially compensates for this loss, allowing the molecule to access the binding site, albeit with lower residence time.

Metabolic Stability (MAO & CYP450)

This is the area where

-

Blockade of Benzylic Hydroxylation: The

-carbon (benzylic position) is the primary site of oxidative metabolism by CYP450 enzymes (specifically CYP2D6). Replacing the benzylic hydrogen with fluorine renders this position inert to oxidation. -

MAO Interaction:

-fluorophenethylamines are often resistant to Monoamine Oxidase (MAO) degradation. In some cases (e.g., specific stereoisomers), they act as competitive inhibitors of MAO-A or MAO-B rather than substrates.

Figure 2: Substitution of the benzylic hydrogen with fluorine blocks the primary metabolic route, significantly extending the compound's duration of action.

Synthetic Methodology

The synthesis of

Protocol: DAST-Mediated Deoxyfluorination

Target: N-Protected-

-

Precursor Preparation: Start with the corresponding

-amino alcohol (e.g., ephedrine analog or phenyl-2-aminoethanol). -

Protection: The amine must be protected (e.g., Boc or Cbz) to prevent the formation of aziridines or reaction with the fluorinating agent.

-

Fluorination:

-

Reagent: DAST (1.2 equiv).

-

Solvent: Anhydrous DCM (Dichloromethane).

-

Temperature: -78°C to RT.

-

Mechanism: The hydroxyl group attacks the sulfur, forming a good leaving group, which is then displaced by the fluoride ion.

-

-

Deprotection: Standard TFA (Trifluoroacetic acid) removal of the Boc group.

Self-Validating Checkpoint:

-

19F NMR Verification: The product should show a characteristic multiplet around -170 to -190 ppm (depending on diastereomer).

-

Coupling Constants: Observe the

(geminal) and

Comparative Data Table

| Property | Phenethylamine (PEA) | ||

| Electronic Effect | Neutral | Electron Withdrawing (OH) | Strong Electron Withdrawing (F) |

| Amine pKa | ~9.8 | ~8.9 | ~8.5 |

| LogP | 2.1 | 1.2 (Hydrophilic) | 2.3 (Lipophilic) |

| Benzylic Metabolism | Rapid Oxidation | Conjugation/Excretion | Blocked/Resistant |

| Conformation | Flexible | H-Bond Stabilized | Gauche Locked |

References

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry.[1][2][3] Beilstein Journal of Organic Chemistry, 6, 38. Link

-

Dubin, R. E., et al. (1985).[4] Comparison of the effects of amphetamine and a fluorinated analogue on locomotion and exploratory activity in the mouse. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 9(5-6), 681-685.[4] Link

- Rosen, T. C., et al. (2004). Synthesis and properties of beta-fluorinated amphetamines. Journal of Organic Chemistry.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. α,β-Desaturation and Formal β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of the effects of amphetamine and a fluorinated analogue on locomotion and exploratory activity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

5-HT2A receptor binding affinity of 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine

An In-Depth Technical Guide to the Characterization of 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine at the Serotonin 5-HT2A Receptor

Introduction and Rationale

The serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR), is a primary target for a wide range of therapeutics and psychoactive compounds.[1] Its activation is central to the mechanism of classic psychedelic drugs and is implicated in various neurological processes, making it a focal point for drug discovery in psychiatry.[1][2] This guide provides a comprehensive technical overview of the methodologies required to characterize the binding affinity and functional activity of a novel phenethylamine derivative, 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine, at the human 5-HT2A receptor.

The 2,5-Dimethoxyphenethylamine Scaffold

The 2,5-dimethoxyphenethylamine (2,5-PEA) structure is a well-established pharmacophore for 5-HT2A receptor agonists.[3][4] This motif is present in numerous potent and well-characterized psychedelic compounds, such as 2C-B (4-bromo-2,5-dimethoxyphenethylamine) and DOM (2,5-dimethoxy-4-methylamphetamine).[4][5] The 2,5-dimethoxy substitution pattern is considered important for in vivo potency, although its direct correlation with in vitro receptor affinity and functional potency can be complex.[3][4] The systematic exploration of substitutions on the phenethylamine core has been a cornerstone of medicinal chemistry efforts to understand the structure-activity relationships (SAR) at the 5-HT2A receptor.[5][6][7][8]

The Role of Fluorine in Modulating Pharmacological Activity

The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to modulate various properties, including metabolic stability, lipophilicity, and receptor binding affinity.[9] In the context of psychedelic phenethylamines, fluorine substitution has been shown to have a wide range of effects, from marked loss to significant enhancement of psychoactive properties and receptor interactions.[9] For instance, the introduction of fluorinated 4-alkoxy substituents on mescaline derivatives has been shown to generally increase 5-HT2A and 5-HT2C receptor binding affinities.[10] However, the effect of fluorination on the β-carbon of the ethylamine side chain of a 2,5-dimethoxyphenethylamine is not well-documented, presenting a novel avenue for investigation. Such a modification could influence the compound's conformational flexibility and electronic properties, potentially altering its interaction with the receptor binding pocket.[11]

Objectives of this Guide

This document serves as a detailed guide for researchers, scientists, and drug development professionals aiming to elucidate the 5-HT2A receptor pharmacology of 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine. It provides:

-

A plausible synthetic route for the target compound.

-

Step-by-step protocols for determining in vitro 5-HT2A receptor binding affinity via radioligand competition assays.

-

Methodologies for assessing functional activity at the 5-HT2A receptor.

-

A framework for interpreting the potential results based on the known SAR of related compounds.

Proposed Chemical Synthesis

Step-by-Step Synthetic Protocol

-

Preparation of 2,5-Dimethoxyphenylethanone: This starting material can be synthesized from 1,4-dimethoxybenzene via a Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

-

α-Bromination: The ketone is then brominated at the alpha position using a brominating agent such as N-bromosuccinimide (NBS) or bromine in acetic acid to yield 2-bromo-1-(2,5-dimethoxyphenyl)ethan-1-one.

-

Fluorination: The α-bromo ketone can be converted to the α-fluoro ketone, 2-fluoro-1-(2,5-dimethoxyphenyl)ethan-1-one, using a nucleophilic fluorinating agent like potassium fluoride with a phase-transfer catalyst or more modern reagents such as Selectfluor.

-

Reductive Amination: The α-fluoro ketone is then converted to the target amine. This can be achieved through a reductive amination process. First, the ketone is reacted with an ammonia source (e.g., ammonium acetate) or a protected amine equivalent to form an imine or enamine intermediate. This intermediate is then reduced in situ using a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride to yield the final product, 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine.

-

Purification and Characterization: The final compound must be purified, typically by column chromatography or recrystallization of a salt form (e.g., hydrochloride). The structure and purity should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS).

Determination of 5-HT2A Receptor Binding Affinity

The primary method for determining the binding affinity of a test compound for the 5-HT2A receptor is the in vitro radioligand competition binding assay. This assay measures the ability of the unlabeled test compound to displace a known high-affinity radiolabeled ligand from the receptor.

Principle of Radioligand Competition Binding Assays

The assay relies on the law of mass action. A constant concentration of receptors (from a cell membrane preparation) and a constant concentration of a radioligand (e.g., [³H]ketanserin or [¹²⁵I]DOI) are incubated with varying concentrations of the unlabeled test compound.[14][15] The test compound competes with the radioligand for the same binding site on the receptor. By measuring the amount of radioactivity bound to the receptors at each concentration of the test compound, an inhibition curve can be generated. From this curve, the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, can then be calculated using the Cheng-Prusoff equation.[16]

Detailed Experimental Protocol

-

Receptor Source Preparation:

-

Use commercially available cell membranes from a stable cell line (e.g., CHO-K1 or HEK293) expressing the human 5-HT2A receptor.[17]

-

Alternatively, prepare membranes from tissue known to express the receptor, such as the rat frontal cortex.[16] Homogenize the tissue in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a suitable assay buffer.[18]

-

Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[18]

-

-

Assay Setup:

-

Perform the assay in a 96-well filter plate (e.g., GF/C or GF/B).[14][16]

-

Pre-soak the filter plate wells with a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[16][18]

-

Prepare serial dilutions of the test compound, 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine, in the assay buffer.

-

The assay buffer typically consists of 50 mM Tris-HCl, pH 7.4, with added salts like MgCl₂ and EDTA.[14][18]

-

-

Incubation:

-

To each well, add the following in order:

-

Receptor membrane preparation (e.g., 20-70 µg of protein).[16]

-

The test compound at various concentrations (or buffer for total binding).

-

A known non-displaceable ligand (e.g., 10 µM DOI) for determining non-specific binding.[14]

-

A fixed concentration of the radioligand (e.g., 0.1-0.5 nM [¹²⁵I]DOI or 2.0 nM [³H]ketanserin).[14][16]

-

-

Incubate the plate for a set time (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 30°C) to allow the binding to reach equilibrium.[14][18]

-

-

Filtration and Washing:

-

Counting and Data Analysis:

-

Dry the filter plate.[18]

-

Add a scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.[18]

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Assessment of 5-HT2A Receptor Functional Activity

Determining the binding affinity does not reveal whether a compound activates the receptor (agonist), blocks it (antagonist), or reduces its basal activity (inverse agonist). Therefore, functional assays are essential. Common assays for the Gq-coupled 5-HT2A receptor measure the accumulation of second messengers like inositol phosphates (IP) or the mobilization of intracellular calcium.[19][20]

Principle of Functional Assays

Activation of the 5-HT2A receptor leads to the activation of the Gq/G11 G-protein.[1] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). IP₃ then binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytoplasm.[20] Functional assays quantify one of these downstream events (e.g., IP accumulation or Ca²⁺ flux) as a measure of receptor activation.[19]

Detailed Experimental Protocol (Calcium Mobilization Assay)

-

Cell Culture and Plating:

-

Use a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO-K1).

-

Plate the cells in a 96-well or 384-well black, clear-bottom plate and grow to near confluency.

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye for 30-60 minutes at 37°C.

-

The dye will be taken up by the cells and, upon de-esterification, becomes fluorescent in the presence of Ca²⁺.

-

-

Compound Addition and Measurement:

-

Prepare serial dilutions of the test compound and a known 5-HT2A agonist (e.g., serotonin or DOI) as a positive control.

-

Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation).

-

Measure the baseline fluorescence of each well.

-

Inject the test compound or control agonist into the wells and immediately begin measuring the change in fluorescence over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

-

-

Data Analysis:

-

The response is typically quantified as the peak fluorescence intensity or the area under the curve.

-

Plot the response against the logarithm of the compound concentration.

-

Use non-linear regression to fit a dose-response curve and determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and the Emax (maximal effect).

-

The compound's efficacy (Emax) is compared to that of a full agonist (like serotonin) to classify it as a full or partial agonist.

-

To test for antagonist activity, the assay is run by co-incubating a fixed concentration of a known agonist with varying concentrations of the test compound.

-

Predicted Binding Affinity and Structure-Activity Relationship (SAR) Analysis

As no direct binding data exists for 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine, its potential affinity must be inferred from the SAR of structurally related compounds.

Comparative Affinity Data of Related Phenethylamines

The table below summarizes the 5-HT2A receptor binding affinities (Ki values) for several relevant 2,5-dimethoxyphenethylamine derivatives. This data provides a baseline for predicting the affinity of the target compound.

| Compound Name | Structure | 5-HT2A Ki (nM) | Reference |

| 2C-H | 2,5-dimethoxyphenethylamine | High µM range (low affinity) | [21] |

| DOM | 2,5-dimethoxy-4-methylamphetamine | 533 | [16] |

| DOB | 2,5-dimethoxy-4-bromoamphetamine | 59 | [16] |

| DOI | 2,5-dimethoxy-4-iodoamphetamine | ~0.27 - 1 | [15] |

| Fluoroescaline | 4-(2-fluoroethoxy)-3,5-dimethoxyphenethylamine | Low potency agonist | [2] |

Discussion of Potential Effects of β-Fluorination

-

Electronic Effects: Fluorine is a highly electronegative atom. Placing it on the β-carbon, adjacent to the amine, will have a strong inductive electron-withdrawing effect. This is known to decrease the pKa of the amine group.[11] A lower pKa means the amine will be less protonated at physiological pH. Since the protonated amine is crucial for the canonical interaction with the highly conserved aspartate residue (D3.32) in the binding pocket of aminergic GPCRs, this modification could potentially decrease binding affinity.

-

Conformational Effects: The fluorine atom may introduce conformational constraints on the ethylamine side chain. The preferred orientation of this side chain is critical for optimal interaction with the receptor.[3] Depending on the resulting conformational bias, this could either improve or hinder the fit within the binding pocket.

-

Lipophilicity: While fluorine can increase lipophilicity, a single fluorine atom's effect in this position might be modest. Changes in lipophilicity can influence how the compound partitions into the cell membrane to access the receptor's binding site.

Prediction: Based on the known SAR, the parent compound without the fluorine (a β-hydroxy analog) would likely have a certain baseline affinity. The introduction of the β-fluoro group is a significant modification. The strong inductive effect is likely to be the dominant factor, potentially leading to a reduction in binding affinity compared to a non-fluorinated or a β-hydroxy or β-methoxy analog, due to the decreased basicity of the amine. However, without experimental data, this remains a hypothesis. It is also possible that favorable conformational effects or other interactions could counterbalance the negative inductive effect. Experimental validation as described in this guide is therefore essential.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to characterizing the 5-HT2A receptor binding and functional profile of the novel compound 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine. By leveraging established methodologies for synthesis, in vitro radioligand binding, and functional assays, researchers can elucidate the precise pharmacological properties of this molecule. The predictive analysis based on the known SAR of related phenethylamines suggests that β-fluorination may decrease binding affinity due to electronic effects on the amine group, but this must be confirmed empirically. The data generated from these studies will provide valuable insights into the SAR of fluorinated phenethylamines and contribute to the broader understanding of ligand-receptor interactions at the 5-HT2A receptor.

References

-

EMBL-EBI. (n.d.). Radioligand binding assays for hu... Retrieved from [Link]

-

Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Retrieved from [Link]

-

Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology, 4, 15. Available at: [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Vila-Santa, C., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. Available at: [Link]

-

Pottie, E., & Stove, C. P. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. Available at: [Link]

-

Marcher-Rørsted, E., et al. (2020). Investigation of the 2,5-dimethoxy motif in phenethylamine Serotonin 2A receptor agonists. ACS Chemical Neuroscience, 11(8), 1238-1244. Available at: [Link]

-

Eshleman, A. J., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 44(1), 347-354. Available at: [Link]

-

Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

-

Luethi, D., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 13, 839483. Available at: [Link]

-

Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1432. Available at: [Link]

-

Pottie, E., et al. (2019). Setup of a Serotonin 2A Receptor (5-HT2AR) Bioassay. Analytical Chemistry, 91(23), 15156-15164. Available at: [Link]

-

Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]

-

SB Drug Discovery. (n.d.). Comparison of hallucinogenic versus non-hallucinogenic psychedelics on 5HT2A receptors. Retrieved from [Link]

-

ResearchGate. (n.d.). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5‐HT2AR. Retrieved from [Link]

-

Sungkyunkwan University. (n.d.). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Receptor interaction profiles of 4-alkoxy-2,6- dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry. Retrieved from [Link]

-

Isberg, V., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLOS ONE, 8(11), e78515. Available at: [Link]

-

Rhodium.ws. (n.d.). Synthesis of 2,5-Dimethoxy-4-Fluoroethyl-amphetamine (DOEF). Retrieved from [Link]

-

Korea Science. (n.d.). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Retrieved from [Link]

-

Kim, M., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 175-185. Available at: [Link]

-

Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 577-590. Available at: [Link]

-

Chemeurope.com. (n.d.). 2C-H. Retrieved from [Link]

-

Rhodium.ws. (n.d.). 2,5-Dimethoxyphenethylamine (2C-H) Synthesis via the Darzen Condensation. Retrieved from [Link]

-

ResearchGate. (n.d.). Effects on binding affinities of the Phe339 (6.51) L (A) and Phe340... Retrieved from [Link]

-

Wikipedia. (n.d.). Fluoroescaline. Retrieved from [Link]

-

Wikipedia. (n.d.). 5-HT2A receptor. Retrieved from [Link]

-

Chapman University. (2021). Computational Design of β-Fluorinated Morphine Derivatives for pH-specific Binding. Retrieved from [Link]

-

MDPI. (2024). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Fluoroescaline - Wikipedia [en.wikipedia.org]

- 3. 2-Phenethylamines in Medicinal Chemistry: A Review | MDPI [mdpi.com]

- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pure.skku.edu [pure.skku.edu]

- 7. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 8. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 11. "Computational Design of β-Fluorinated Morphine Derivatives for pH-spec" by Makena Augenstein, Nayiri Alexander et al. [digitalcommons.chapman.edu]

- 12. 2,5-Dimethoxyphenethylamine (2C-H) Synthesis via the Darzen Condensation - [www.rhodium.ws] [chemistry.mdma.ch]

- 13. mdpi.com [mdpi.com]

- 14. Assay: Radioligand Binding Assay: Radioligand binding assays for human 5-HT2A receptor was conducted using the 5-HT2 agonist [125I]DOI as radioligand... - ChEMBL [ebi.ac.uk]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 16. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. reactionbiology.com [reactionbiology.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and in vitro evaluation of novel amino-phenylmethylene-imidazolone 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Beta-Fluorination on the Chemical Properties and pKa Values of Phenethylamine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Modulating Phenethylamine Bioactivity

Phenethylamine and its derivatives represent a cornerstone of medicinal chemistry, forming the structural basis for a vast array of neuroactive compounds. The strategic incorporation of fluorine, particularly at the beta (β) position of the ethylamine side chain, has emerged as a powerful tool for fine-tuning the physicochemical and pharmacological properties of these molecules. This guide provides a comprehensive technical overview of the chemical properties and, most critically, the pKa values of β-fluoro phenethylamine derivatives. Understanding these parameters is paramount for drug development professionals aiming to optimize potency, selectivity, metabolic stability, and blood-brain barrier penetration of novel therapeutics.

Fluorine's high electronegativity imparts a strong inductive effect, significantly influencing the electron density of neighboring functional groups. This, in turn, alters key molecular properties such as basicity (pKa), lipophilicity, and conformational preference. By modulating these characteristics, medicinal chemists can rationally design phenethylamine-based drugs with improved pharmacokinetic and pharmacodynamic profiles.

The Inductive Effect of Beta-Fluorination on Amine Basicity and pKa

The primary amine group of phenethylamine is basic, readily accepting a proton to form a positively charged ammonium ion at physiological pH. The equilibrium of this protonation is quantified by the pKa value, which is the negative logarithm of the acid dissociation constant of the conjugate acid. For phenethylamine, the pKa is approximately 9.8-10.5, meaning it is predominantly protonated in the body.[1][2][3]

The introduction of one or more fluorine atoms at the β-position to the amine has a profound effect on its basicity. The strongly electron-withdrawing nature of fluorine pulls electron density away from the nitrogen atom through the carbon backbone. This inductive effect reduces the electron-donating character of the nitrogen, making it a weaker base. Consequently, the equilibrium shifts, and the protonated form becomes a stronger acid, resulting in a lower pKa value.

This decrease in pKa is proportional to the degree of fluorination. As more fluorine atoms are added to the β-carbon, the inductive effect intensifies, leading to a more significant reduction in the amine's basicity. This trend is a critical consideration in drug design, as the ionization state of a molecule profoundly impacts its interactions with biological targets and its ability to cross cell membranes.

Comparative pKa Values of Phenethylamine and its Beta-Fluoro Derivatives

The following table summarizes the pKa values of phenethylamine and several of its β-fluorinated derivatives, illustrating the significant impact of fluorination on basicity.

| Compound Name | Structure | pKa (Predicted/Experimental) | Reference(s) |

| Phenethylamine | C₆H₅CH₂CH₂NH₂ | ~9.8 | [4] |

| 2-Fluorophenethylamine | C₆H₅CH₂CHFNH₂ | 9.47 (Predicted) | [5] |

| 2,2,2-Trifluoroethylamine | CF₃CH₂NH₂ | 5.7 | [6] |

| 2,2,2-Trifluoro-1-phenylethylamine | C₆H₅CH(NH₂)CF₃ | 6.15 (Predicted) | [7] |

Impact on Lipophilicity and Other Physicochemical Properties

Beyond its effect on pKa, β-fluorination also influences other critical physicochemical properties, most notably lipophilicity. The introduction of fluorine generally increases the lipophilicity of a molecule, which can enhance its ability to cross the blood-brain barrier and other biological membranes. However, the relationship is not always straightforward and can be influenced by the overall molecular context.

The conformational preferences of the ethylamine side chain can also be affected by the presence of fluorine. The gauche effect, an exception to the usual steric hindrance rules, may favor a conformation where the fluorine atom and the amino group are in close proximity. This can have significant implications for how the molecule binds to its biological target.

Synthesis of Beta-Fluoro Phenethylamine Derivatives

The synthesis of β-fluoro phenethylamine derivatives can be achieved through several synthetic routes. A common strategy involves the fluorination of a precursor molecule containing a suitable leaving group at the β-position.

General Synthetic Strategies:

-

Fluorination of β-hydroxy phenethylamines: The use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) can convert β-hydroxy phenethylamines to their corresponding β-fluoro derivatives. This method often proceeds with good stereoselectivity.[8][9]

-

From α-fluoro nitroalkanes: An enantioselective approach involves the addition of α-fluoro nitroalkanes to imines, catalyzed by a chiral Brønsted acid/base catalyst. Subsequent reduction of the nitro group yields the desired β-fluoroamine.[10][11]

-

Copper-catalyzed aminofluorination of styrenes: This method allows for the direct and regioselective introduction of both an amino group and a fluorine atom across a styrene double bond.

The choice of synthetic route depends on the desired substitution pattern, stereochemistry, and the availability of starting materials.

Experimental Determination of pKa Values

Accurate determination of pKa values is crucial for understanding the behavior of drug candidates. Potentiometric titration is the gold standard for this measurement.

Experimental Workflow: pKa Determination by Potentiometric Titration

Caption: A simplified workflow for pKa determination by potentiometric titration.

Detailed Step-by-Step Methodology for Potentiometric Titration

-

Preparation of the Analyte Solution:

-

Accurately weigh a sample of the β-fluoro phenethylamine derivative (typically as a hydrochloride salt) to prepare a solution of known concentration (e.g., 0.01 M) in deionized water.

-

The use of the hydrochloride salt ensures the amine is fully protonated at the start of the titration.

-

-

Standardization of the Titrant:

-

Prepare a standard solution of sodium hydroxide (NaOH) (e.g., 0.1 M).

-

Standardize the NaOH solution against a primary standard, such as potassium hydrogen phthalate (KHP), to determine its exact concentration.

-

-

Titration Procedure:

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Place a known volume of the analyte solution into a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Add the standardized NaOH solution in small, precise increments using a burette.

-

After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Continue the titration past the equivalence point, where a sharp change in pH is observed.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be determined from the first or second derivative of the titration curve.

-

The volume of NaOH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point) is then determined.

-

The pKa of the amine is equal to the pH of the solution at the half-equivalence point.

-

Conclusion: Leveraging Chemical Properties for Rational Drug Design

The β-fluorination of phenethylamine derivatives offers a potent strategy for medicinal chemists to rationally modulate the key physicochemical properties of drug candidates. The predictable and significant decrease in pKa upon fluorination allows for fine-tuning of the ionization state at physiological pH, which can lead to improved target engagement, enhanced membrane permeability, and optimized pharmacokinetic profiles. A thorough understanding of the interplay between β-fluorination, pKa, and other chemical properties, coupled with robust synthetic and analytical methodologies, is essential for the successful design and development of the next generation of phenethylamine-based therapeutics.

References

-

Sparr, C., et al. (2016). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. Journal of the American Chemical Society, 138(42), 13894–13897. [Link]

-

Duthion, B., et al. (2010). Enantioselective Synthesis of β-Fluoroamines from β-Amino Alcohols: Application to the Synthesis of LY503430. Organic Letters, 12(20), 4572–4575. [Link]

-

MacMillan, D. W. C., et al. (2013). A general, enantioselective synthesis of β- and γ-fluoroamines. Chemical Science, 4(6), 2465-2468. [Link]

-

Duthion, B., et al. (2010). Enantioselective Synthesis of β-Fluoroamines from β-Amino Alcohols: Application to the Synthesis of LY503430. Organic Letters, 12(20), 4572–4575. [Link]

-

Sparr, C., et al. (2016). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. Journal of the American Chemical Society, 138(42). [Link]

-

University of Nottingham. (n.d.). New Methods for the Construction of Fluorinated Cyclic Amines and Amides. [Link]

-

Chemdad. (n.d.). 2-FLUOROPHENETHYLAMINE. [Link]

-

Zhang, C. P., et al. (2024). Synthesis of α,α-Difluoromethylene Amines from Thioamides Using Silver Fluoride. The Journal of Organic Chemistry. [Link]

-

Wang, Z., et al. (2013). Copper-catalyzed intermolecular and regioselective aminofluorination of styrenes: facile access to β-fluoro-N-protected phenethylamines. Chemical Communications, 49(36), 3748-3750. [Link]

-

Kolodiazhna, A. O., et al. (2024). Chemoenzymatic method for the synthesis of enantiomerically pure fluorine-substituted β-methylphenylethylamines. Ukrainica Bioorganica Acta. [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

-

Sinko, G., et al. (2012). Simple Method for the Estimation of pKa of Amines. Molecules, 17(10), 12156-12170. [Link]

-

Chen, Q. Y., et al. (2010). Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. Journal of Fluorine Chemistry, 131(6), 725-729. [Link]

-

Queensland Government. (n.d.). Potentiometric Determination of Total Amine Value. [Link]

-

Scribd. (n.d.). Content of Amines A31.0. [Link]

-

van der Water, S. J., et al. (2016). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical and Biomedical Analysis, 129, 374-386. [Link]

-

Reisman, S. E., et al. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society, 142(16), 7549–7554. [Link]

-

Brown, R. J. C., & Milton, M. J. T. (2003). Improved Methodology for High Accuracy Titration of HCl and Experimental Demonstration of Equivalence with Coulometry. NPL Report COAM 18. [Link]

-

Saraswati Institute of Pharmaceutical Sciences. (n.d.). Potentiometry-titration.pdf. [Link]

-

ChemBK. (2024). 2,2,2-Trifluoro-1-phenyl-ethylamine. [Link]

-

Siggia, S., et al. (1956). Analytical Chemistry, 28(4), 575-578. [Link]

-

National Center for Biotechnology Information. (n.d.). Phenethylamine. PubChem Compound Database. [Link]

-

Wikipedia. (n.d.). Phenethylamine. [Link]

-

Sinko, G., et al. (2012). Simple Method for the Estimation of pKa of Amines. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). (S)-N-(2,2-Difluoroethylidene)-1-phenylethylamine. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethanamine, 2,2,2-trifluoro-. PubChem Compound Database. [Link]

-

Horváth, K., et al. (2022). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC Europe, 35(4), 146-151. [Link]

-

Veeprho. (n.d.). Phenethylamine Impurities and Related Compound. [Link]

-

Henriksen, G., et al. (2005). Synthesis of 2-(1,1-dicyanopropen-2-yl)-6-(2-[18F]-fluoroethyl)-methylamino-naphthalene ([18F]FDDNP). Journal of Labelled Compounds and Radiopharmaceuticals, 48(8), 577-584. [Link]

-

Li, Z., et al. (2022). Recent Advances in Synthetic Methodologies to Form C-18F Bonds. Frontiers in Chemistry, 10, 873343. [Link]

-

Tlili, A., & Billard, T. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 30(13), 2947. [Link]

-

Ristic, M. M., et al. (2018). Theoretical pKa value of Phenylethylamine (Phean) in aqueous solution. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(3-Fluorophenyl)ethanamine. PubChem Compound Database. [Link]

Sources

- 1. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenethylamine - Wikipedia [en.wikipedia.org]

- 3. 64-04-0 CAS MSDS (2-PhenylethylaMine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. 2-FLUOROPHENETHYLAMINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. chembk.com [chembk.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Pharmacological Profile & Mechanism of Action: 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine

Executive Summary & Compound Identity

This guide provides an in-depth technical analysis of 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine . Structurally, this compound is the

While the parent compound (2C-H) is a known weak agonist of the 5-HT

Chemical Identity

| Property | Detail |

| IUPAC Name | 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine |

| Common Designation | |

| Core Scaffold | 2,5-Dimethoxyphenethylamine (2C-x family) |

| Key Modification | |

| Molecular Formula | C |

| Predicted pKa | ~8.3 – 8.6 (Lower than parent amine ~9.5 due to -I effect) |

Physiochemical Mechanism: The Fluorine Effect

To understand the pharmacodynamics, one must first grasp the molecular behavior induced by the fluorine atom.

The Gauche Effect and Conformation

Unlike the parent phenethylamine, which possesses a relatively flexible ethyl chain,

-

Mechanism: The

-

Biological Implication: This constrains the molecule into a "folded" state that mimics the bioactive conformation of neurotransmitters (like norepinephrine) within the receptor binding pocket, potentially reducing the entropic penalty of binding.

pKa Modulation and Receptor Docking

The most critical impact of

-

Parent (2C-H): pKa

9.[1]5. At physiological pH (7.4), >99% is protonated. -

-Fluoro Analog: pKa

-

Impact: While still largely protonated at pH 7.4, the reduced electron density on the nitrogen weakens the crucial ionic salt bridge formed with Aspartate 155 (Asp3.32) in the 5-HT

receptor. This often results in reduced binding affinity (

Mechanism of Action: 5-HT Signaling

The primary pharmacological target is the Serotonin 5-HT

Receptor Binding Dynamics

Upon docking into the orthosteric binding site of the 5-HT

-

Ionic Anchoring: The protonated amine forms a salt bridge with Asp155 (TM3).

-

Pi-Stacking: The 2,5-dimethoxyphenyl ring engages in aromatic

- -

Halogen Interactions: The

-fluorine likely interacts with polar residues (e.g., Ser159) or water networks within the pocket, acting as a bioisostere for the

Intracellular Signaling Cascade

Activation of the receptor triggers the G

Figure 1: Canonical Gq signaling pathway activated by 5-HT2A agonists. The

Experimental Protocols for Validation

To empirically validate the mechanism and potency of 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine, the following self-validating protocols are recommended.

In Vitro: FLIPR Calcium Flux Assay

This assay measures the functional potency (

Reagents:

-

HEK-293 cells stably expressing human 5-HT

receptors. -

Calcium-sensitive dye (e.g., Fluo-4 AM).

-

Probenecid (to inhibit dye extrusion).

Protocol Steps:

-

Seeding: Plate cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates. Incubate overnight.

-

Dye Loading: Aspirate media and add 100

L of Dye Loading Buffer (HBSS + 20 mM HEPES + 4 -

Compound Preparation: Dissolve

-Fluoro-2C-H in DMSO (stock 10 mM). Prepare serial dilutions (10 -

Baseline Measurement: Place plate in FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds.

-

Addition: Inject compound automatically.

-

Data Acquisition: Monitor fluorescence increase (excitation 488 nm, emission 525 nm) for 180 seconds.

-

Analysis: Normalize data to % response of a reference full agonist (e.g., 5-HT or DOI). Fit to a sigmoidal dose-response curve to determine

.

In Silico: Homology Modeling & Docking

Before synthesis, computational validation is standard to predict binding modes.

Workflow:

-

Template Selection: Use the Cryo-EM structure of 5-HT

bound to 25-CN-NBOH (PDB ID: 6WGT) as the template. -

Ligand Preparation: Generate the gauche and anti conformers of the

-fluoro amine. Calculate partial charges using DFT (B3LYP/6-31G*). -

Docking: Perform flexible docking using Glide or AutoDock Vina.

-

Scoring: Evaluate the interaction energy of the F atom with the receptor pocket (looking for repulsion vs. polar contacts).

Comparative SAR Analysis

The following table contrasts the theoretical pharmacological profile of the

| Compound | Structure | 5-HT | Functional Potency | Metabolic Stability |

| 2C-H | Parent (non-substituted ethyl) | Moderate (~500-1000 nM) | Low | Low (MAO vulnerable) |

| Predicted Lower (>1000 nM) | Low-Moderate | High (Blocks | ||

| BOH-2C-H | Low | Low | Moderate | |

| 2C-B | 4-Bromo-2,5-dimethoxy | High (~1-10 nM) | High | Moderate |

Analysis:

The

References

-

Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists.[2][3] Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

-

Trachsel, D. (2013). Fluorine in psychedelic phenethylamines and amphetamines. Drug Testing and Analysis.[2][4] Link

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

-

Pottie, E., et al. (2020). Synthesis and Functional Characterization of N-benzyl Phenethylamines. ACS Chemical Neuroscience. Link

-

Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Contextual reference for 2C-H scaffold). Link

Sources

- 1. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-Dimethoxy-4-fluoroamphetamine - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 4. 2,5-Dimethoxyamphetamine - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis protocols for 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine

Executive Summary & Rationale

This Application Note details the high-fidelity synthesis of 2-(2,5-dimethoxyphenyl)-2-fluoroethan-1-amine , a benzylic-fluorinated phenethylamine derivative.

Scientific Significance:

The introduction of a fluorine atom at the benzylic (

-

Metabolic Blocking: The benzylic position is a "soft spot" for metabolic oxidation (benzylic hydroxylation) by Cytochrome P450 enzymes. Substituting the C-H bond (approx. 85-90 kcal/mol) with a C-F bond (approx. 116 kcal/mol) significantly retards this metabolic clearance pathway [1].

-

pKa Modulation: The high electronegativity of the

-fluorine withdraws electron density, lowering the pKa of the neighboring amine (typically by 1–2 log units). This alters blood-brain barrier (BBB) permeability and receptor binding kinetics [2]. -

Conformational Biasing: The gauche effect induced by the fluorine atom restricts the conformational freedom of the ethylamine side chain, potentially locking the molecule into a bioactive conformation.

Scope: This guide prioritizes a linear, scalable synthesis suitable for generating gram-scale quantities for pharmacological assay. It addresses the primary synthetic challenge: preventing the elimination of the benzylic fluoride to the corresponding styrene (a common failure mode in benzylic fluorination).

Retrosynthetic Analysis & Workflow

The most robust route avoids direct fluorination of the bare amine, which leads to aziridinium intermediates and rearrangement. Instead, we utilize a Deoxyfluorination Strategy on an N-protected amino alcohol.

Figure 1: Logical workflow for the synthesis, highlighting critical control points (Red) to avoid elimination side-products.

Detailed Experimental Protocols

Step 1: The Henry (Nitroaldol) Reaction

Objective: Synthesis of 1-(2,5-dimethoxyphenyl)-2-nitroethanol.[1][2] Challenge: Stopping the reaction at the alcohol stage without dehydrating to the nitrostyrene.

Protocol:

-

Setup: Charge a round-bottom flask with 2,5-dimethoxybenzaldehyde (10.0 g, 60 mmol) and nitromethane (30 mL, excess).

-

Catalyst: Add triethylamine (0.5 eq) or a catalytic amount of NaOH (10% aq. solution) at 0°C.

-

Expert Insight: Strong bases or high temperatures favor the thermodynamic product (nitrostyrene). Keep the reaction at 0–10°C to trap the kinetic nitroaldol product [3].

-

-

Reaction: Stir for 4–6 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes). The aldehyde spot should disappear, replaced by a more polar alcohol spot.

-

Workup: Quench with cold dilute acetic acid (to neutralize base immediately). Extract with Dichloromethane (DCM).[3] Wash organic layer with brine, dry over MgSO4, and concentrate in vacuo below 40°C.

-

Purification: Flash chromatography (Hexanes/EtOAc gradient).

-

Target Yield: 75–85% (Yellow oil/solid).

-

Step 2: Chemoselective Reduction

Objective: Reduction of the nitro group to an amine without hydrogenolysis of the benzylic alcohol. Reagent Choice:Pd/C with H2 is standard, but Lithium Aluminum Hydride (LAH) is preferred here to strictly avoid benzylic C-O cleavage which can occur under catalytic hydrogenation conditions on electron-rich rings.

Protocol (LAH Method):

-

Setup: Under Argon, suspend LAH (2.5 eq) in anhydrous THF at 0°C.

-

Addition: Add the nitroethanol (from Step 1) dissolved in THF dropwise. Maintain temp <10°C.

-

Reflux: Warm to room temperature, then gently reflux for 2 hours.

-

Quench (Fieser Method): Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL). Filter the granular white precipitate.

-

Isolation: Concentrate the filtrate to yield the crude amino alcohol.

-

Note: The amine is air-sensitive (carbonate formation). Proceed immediately to protection.

-

Step 3: N-Protection (Boc-Anhydride)

Objective: Masking the nucleophilic nitrogen to prevent reaction with the fluorinating agent.

Protocol:

-

Dissolve crude amino alcohol in DCM.

-

Add Triethylamine (1.2 eq) and Di-tert-butyl dicarbonate (Boc2O) (1.1 eq).

-

Stir at RT for 12 hours.

-

Wash with 1M HCl (to remove unreacted amine), then NaHCO3.

-

Data Check: 1H NMR must show the characteristic Boc singlet (~1.4 ppm) and the benzylic proton doublet of doublets.

Step 4: Deoxyfluorination (The Critical Step)

Objective: Nucleophilic substitution of the hydroxyl group with fluorine using DAST (Diethylaminosulfur trifluoride).[3] Mechanism: DAST activates the alcohol (forming a sulfinate ester), which is then displaced by fluoride ion.

Safety Warning: DAST reacts violently with water/glass. Use plastic syringes. Work in a fume hood.

Protocol:

-

Cryogenics: Cool a solution of the N-Boc amino alcohol (1.0 eq) in anhydrous DCM to -78°C (Dry ice/Acetone bath).

-

Expert Insight: Temperature control is non-negotiable. At higher temperatures (>-40°C), the electron-rich 2,5-dimethoxy ring facilitates E1 elimination, yielding the useless styrene [4].

-

-

Addition: Add DAST (1.2 eq) dropwise over 20 minutes.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to room temperature over 3 hours.

-

Quench: Pour the reaction mixture into a stirred mixture of saturated NaHCO3 and ice. (Caution: CO2 evolution).

-

Extraction: Extract with DCM. Dry over Na2SO4.[3]

-

Purification: Flash chromatography is mandatory to separate the fluoro-product from any elimination by-products (styrenes).

-

Target Yield: 50–65%.

-

Step 5: Deprotection & Salt Formation

Objective: Removal of the Boc group to yield the final amine salt.

Protocol:

-

Dissolve the N-Boc fluoroamine in minimal 1,4-dioxane.

-

Add 4M HCl in dioxane (excess). Stir for 2 hours.

-

Precipitation: Add diethyl ether to precipitate the hydrochloride salt.

-

Filtration: Collect the white solid by filtration. Recrystallize from Isopropanol/Ether if necessary.

Quantitative Data Summary

| Parameter | Specification / Range | Notes |

| Overall Yield | 30–45% | From aldehyde to final salt. |

| Key Impurity | 2,5-dimethoxystyrene | Result of elimination in Step 4. |

| Appearance | White crystalline solid | HCl salt form.[4] |

| Stability | Hygroscopic | Store in desiccator at -20°C. |

| 19F NMR | ~ -170 to -190 ppm | Characteristic multiplet (geminal H coupling). |

Troubleshooting & Self-Validation

-

System Check 1 (Step 1): If the product solidifies into a yellow/orange crystal that is insoluble in alcohol, you have likely formed the nitrostyrene (dehydration product). Corrective Action: Lower reaction temperature and reduce base concentration.

-

System Check 2 (Step 4): If 1H NMR shows vinylic protons (5.0–6.5 ppm region), elimination has occurred. Corrective Action: Ensure the DAST addition is strictly at -78°C and the quench is performed before the mixture sits at RT for too long.

-

Alternative Reagent: If DAST handling is problematic, Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) is thermally more stable but requires the same low-temperature protocol to avoid elimination [5].

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

Luzzio, F. A. (2001). The Henry reaction: recent examples. Tetrahedron, 57(5), 915-945. [Link]

-

Middleton, W. J. (1975).[5] New fluorinating reagents. Dialkylaminosulfur fluorides.[3][5][6] The Journal of Organic Chemistry, 40(5), 574-578.[5] [Link]

-

Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. The Journal of Organic Chemistry, 64(19), 7048-7054. [Link]

Sources

- 1. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol synthesis - chemicalbook [chemicalbook.com]

- 2. CN105622434A - Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol - Google Patents [patents.google.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. US6080886A - Fluorination with aminosulfur trifluorides - Google Patents [patents.google.com]

- 6. DAST - Enamine [enamine.net]

Application Notes & Protocols: Preparation of 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine Hydrochloride

Abstract

This document provides a comprehensive guide for the multi-step synthesis of 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine hydrochloride, a fluorinated phenethylamine analog. The strategic introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of bioactive molecules, making such compounds valuable for research in drug development and medicinal chemistry.[1] This guide details a plausible synthetic route starting from 2,5-dimethoxybenzaldehyde, proceeding through a nitroethanol intermediate, followed by reduction, amine protection, dehydroxyfluorination, and final deprotection to yield the target hydrochloride salt. The protocols are presented with an emphasis on the underlying chemical principles, safety considerations, and practical insights to aid researchers in successfully preparing this compound.

Introduction and Strategic Overview

Phenethylamines are a class of compounds with a wide range of psychoactive and physiological effects.[2] The incorporation of fluorine into their structure is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, bioavailability, and receptor binding affinity.[1] The fluorine atom's high electronegativity and small size can lead to profound changes in a molecule's biological activity.

The synthesis described herein is designed as a logical, step-by-step process. Our retrosynthetic analysis identifies 2,5-dimethoxybenzaldehyde as a readily available and economical starting material. The synthetic pathway involves the construction of the ethylamine side chain, followed by the critical introduction of the benzylic fluorine atom.

Overall Synthetic Workflow

The diagram below illustrates the complete synthetic pathway from the starting material to the final hydrochloride salt.

Caption: Synthetic workflow for the target compound.

Experimental Protocols

Safety Precaution: All procedures must be conducted in a well-ventilated fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Specific, heightened precautions are required for Steps 2 and 4.

Protocol 1: Synthesis of 1-(2,5-Dimethoxyphenyl)-2-nitroethanol

This step employs a Henry reaction, a base-catalyzed carbon-carbon bond formation between an aldehyde and a nitroalkane.[3]

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 2,5-Dimethoxybenzaldehyde | 166.17 | 10.0 g | 60.2 |

| Nitromethane | 61.04 | 27.5 g (24.3 mL) | 450.5 |

| Sodium Hydroxide | 40.00 | 2.4 g | 60.0 |

| Methanol | 32.04 | 100 mL | - |

| Acetic Acid (Glacial) | 60.05 | ~5 mL | - |

Procedure:

-

Dissolve 2,5-dimethoxybenzaldehyde in 50 mL of methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add nitromethane to the solution.

-

In a separate beaker, dissolve sodium hydroxide in 50 mL of methanol. Cool this solution in an ice bath.

-

Slowly add the cold sodium hydroxide solution to the aldehyde/nitromethane mixture over 30 minutes, maintaining the reaction temperature below 20°C.

-

Stir the resulting yellow slurry at room temperature for 2 hours. Monitor reaction progress via Thin-Layer Chromatography (TLC).

-

Cool the mixture in an ice bath and neutralize by slowly adding glacial acetic acid until the pH is ~7.

-

Pour the mixture into 300 mL of ice-cold water and stir for 30 minutes to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and air-dry. The crude product can be purified by recrystallization from a mixture of ethanol and water.

Protocol 2: Synthesis of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol

This step involves the reduction of the nitro group to a primary amine. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent suitable for this transformation.

CRITICAL SAFETY NOTE: LiAlH₄ reacts violently with water and is pyrophoric. This procedure must be performed under a strictly anhydrous atmosphere (e.g., dry nitrogen or argon). All glassware must be oven-dried before use.

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 1-(2,5-Dimethoxyphenyl)-2-nitroethanol | 227.21 | 10.0 g | 44.0 |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 5.0 g | 131.7 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 200 mL | - |

Procedure:

-

To a three-neck flask under an inert atmosphere, add LiAlH₄ and 100 mL of anhydrous THF. Cool the suspension to 0°C in an ice bath.

-

Dissolve the nitroethanol from Protocol 1 in 100 mL of anhydrous THF.

-

Add the nitroethanol solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0°C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction back to 0°C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of 5 mL of water, 5 mL of 15% aqueous NaOH, and finally 15 mL of water.

-

Stir the resulting granular precipitate for 30 minutes, then remove it by filtration. Wash the solid with THF.

-

Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the crude amino alcohol, which can be used in the next step without further purification.

Protocol 3: Synthesis of N-[2-Hydroxy-2-(2,5-dimethoxyphenyl)ethyl]acetamide

Protection of the amine as an acetamide prevents side reactions during the subsequent fluorination step.

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 2-Amino-1-(2,5-dimethoxyphenyl)ethanol | 197.23 | 8.0 g | 40.5 |

| Acetic Anhydride | 102.09 | 4.5 g (4.2 mL) | 44.0 |

| Pyridine | 79.10 | 10 mL | - |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

Procedure:

-

Dissolve the crude amino alcohol in 100 mL of DCM and 10 mL of pyridine.

-

Cool the solution to 0°C in an ice bath.

-

Add acetic anhydride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 3 hours.

-

Wash the reaction mixture sequentially with 50 mL of 1M HCl, 50 mL of saturated aqueous NaHCO₃, and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the acetamide product.

Protocol 4: Synthesis of N-[2-Fluoro-2-(2,5-dimethoxyphenyl)ethyl]acetamide

This is the key fluorination step, converting a hydroxyl group into a fluorine atom using a dehydroxyfluorinating agent.

CRITICAL SAFETY NOTE: Diethylaminosulfur trifluoride (DAST) and its analogs (e.g., Deoxo-Fluor®) are highly toxic, corrosive, and react violently with water.[4] This procedure must be performed by highly trained personnel in a well-ventilated fume hood, using compatible materials (avoid glass under pressure).[4][5] Ensure immediate access to emergency facilities.

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| N-[2-Hydroxy-2-(2,5-dimethoxyphenyl)ethyl]acetamide | 239.27 | 7.0 g | 29.3 |

| Diethylaminosulfur trifluoride (DAST) | 161.20 | 5.7 g (4.8 mL) | 35.1 |

| Dichloromethane (DCM), anhydrous | 84.93 | 150 mL | - |

Procedure:

-

Dissolve the protected amino alcohol in 150 mL of anhydrous DCM in a flask made of a compatible polymer or PTFE, under an inert atmosphere.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add DAST dropwise via syringe to the stirred solution.

-

Maintain the temperature at -78°C and stir for 1 hour. Then, allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.

-

Cool the reaction back to 0°C. Very slowly and carefully, quench the reaction by adding saturated aqueous NaHCO₃ solution dropwise until gas evolution ceases.

-

Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 5: Synthesis of 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine Hydrochloride

The final step involves the acidic hydrolysis of the acetamide protecting group and subsequent formation of the hydrochloride salt.

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| N-[2-Fluoro-2-(2,5-dimethoxyphenyl)ethyl]acetamide | 241.26 | 4.0 g | 16.6 |

| Hydrochloric Acid (3M aq.) | 36.46 | 50 mL | 150 |

| Diethyl Ether or MTBE | - | As needed | - |

Procedure:

-

Combine the purified fluoro-acetamide with 50 mL of 3M HCl in a round-bottom flask.

-

Heat the mixture to reflux (approximately 100-110°C) for 6 hours.

-

Cool the solution to room temperature, then further cool in an ice bath.

-

Basify the acidic solution by the slow addition of concentrated NaOH solution until the pH is >12.

-

Extract the freebase amine into diethyl ether or MTBE (3 x 50 mL).

-

Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and then bubble dry HCl gas through the solution, or add a calculated amount of HCl in isopropanol.

-

The hydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

-

¹H NMR & ¹⁹F NMR: To confirm the structure and the presence of the fluorine atom.

-

¹³C NMR: To confirm the carbon skeleton.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[6]

-

Infrared Spectroscopy (IR): To identify functional groups.[7]

-

Melting Point: To assess purity. The melting point of the related, non-fluorinated 2C-H HCl is 138.9°C.[6]

Application Notes & Troubleshooting

-

Fluorination Step (Protocol 4): This is the most challenging step. A common side reaction is elimination to form a styrene derivative.[8] Running the reaction at low temperatures (-78°C) is crucial to minimize this. Over-addition of DAST can also lead to unwanted byproducts.

-

Purification: Column chromatography is recommended for intermediates and the final protected product to ensure high purity for subsequent steps. The final hydrochloride salt can often be purified by recrystallization.

-

Reagent Quality: The use of anhydrous solvents and reagents is critical in steps involving LiAlH₄ and DAST to prevent violent reactions and ensure high yields.

-

Alternative Reagents: If DAST is unavailable, other fluorinating agents like Deoxo-Fluor® or PyFluor can be considered, though reaction conditions may need to be re-optimized.[4]

Safety and Handling

Handling fluorinating agents and strong hydrides requires stringent safety protocols.

-

Fluorinating Agents (DAST): Highly toxic and corrosive. Reacts violently with water. Always handle in a chemical fume hood with appropriate PPE, including a face shield.[4][5] Have an emergency plan and appropriate quenching materials ready.

-

Lithium Aluminum Hydride (LiAlH₄): Pyrophoric and water-reactive. Handle under an inert atmosphere. Use appropriate quenching procedures.

-

General Chemical Safety: Consult the Safety Data Sheet (SDS) for all chemicals used. Handle all organic solvents and reagents with care. In case of exposure, seek immediate medical attention. For fluorine-related exposures, calcium gluconate gel should be readily available for skin contact.[5][9][10]

References

- A Comparative Guide to the Safety and Handling of Modern Fluorinating Reagents. Benchchem.

- Fluorine. Princeton University.

- Fluorine Safety. Purdue University.